molecular formula C19H24N2O3 B12170404 2-(3-acetyl-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B12170404
M. Wt: 328.4 g/mol
InChI Key: DUCSKZOPCMRKEA-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.

    Amide Formation: The final step involves the reaction of the acetylated indole with 2,2-dimethyltetrahydro-2H-pyran-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide.

    Reduction: 2-(3-hydroxy-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide.

    Substitution: Various N-substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The acetyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets, while the pyran ring may contribute to binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-acetyl-1H-indol-1-yl)acetamide: Lacks the pyran ring, which may affect its biological activity and pharmacokinetic properties.

    N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide: Lacks the indole core, which is crucial for biological activity.

    2-(3-hydroxy-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide: Contains a hydroxyl group instead of an acetyl group, which may alter its reactivity and biological properties.

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is unique due to the presence of both the indole core and the pyran ring, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(2,2-dimethyloxan-4-yl)acetamide

InChI

InChI=1S/C19H24N2O3/c1-13(22)16-11-21(17-7-5-4-6-15(16)17)12-18(23)20-14-8-9-24-19(2,3)10-14/h4-7,11,14H,8-10,12H2,1-3H3,(H,20,23)

InChI Key

DUCSKZOPCMRKEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCOC(C3)(C)C

Origin of Product

United States

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